[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride
Description
4-(3,5-Dichlorophenyl)phenylmethylamine hydrochloride, also known as 4-chloro-N-methyl-3,5-dichloro-benzeneethanamine hydrochloride, is a synthetic organic compound with a broad range of applications in scientific research. It is a white crystalline solid that is soluble in water, alcohol, and organic solvents. The compound is used in a variety of laboratory experiments, such as nucleophilic substitution reactions, as a reagent for the synthesis of other compounds, and as a catalyst in organic synthesis. In addition, it has been used in a range of biochemical and physiological studies.
Scientific Research Applications
Chemical Reactions and Derivatives
Research on chemical derivatives related to 4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride includes studies on various chemical reactions and the synthesis of different compounds. For instance, Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to tertiary amine formation and ring fission of the oxadiazole system (Jäger et al., 2002). Another study by Beaton et al. (1976) prepared substituted methylamines, ethylamines, and acetic acids from derivatives of 2- and 3-phenylthiophen, which have potential biological activity (Beaton et al., 1976).
Enzyme Interaction Studies
Tipton et al. (1983) explored the interaction of 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino)methyl]-2-oxazolidinone methanesulphonate with monoamine oxidase, focusing on enzyme inhibition (Tipton et al., 1983). Additionally, Liu et al. (2017) synthesized 3-phenyl-1H-pyrazole derivatives, highlighting their importance as intermediates in the synthesis of biologically active compounds (Liu et al., 2017).
Applications in Material Science and Corrosion Inhibition
Bentiss et al. (2007) studied the use of 4H-triazole derivatives, like 3,5-diphenyl-4H-1,2,4-triazole, in corrosion protection of mild steel, providing insights into the adsorption mechanisms and inhibitive efficiency of these compounds (Bentiss et al., 2007).
Antimicrobial and Antifungal Research
Limban et al. (2011) synthesized thiourea derivatives, including those with a 3,5-dichlorophenyl substituent, and evaluated their antimicrobial activity, indicating potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Synthesis of Medicinally Relevant Compounds
The synthesis of Fluoxetine Hydrochloride, a well-known antidepressant, involved a process where acetophenone reacted with methylamine hydrochloride, demonstrating the relevance of such chemical reactions in pharmaceutical synthesis (Zhou Xue-qin, 2008).
properties
IUPAC Name |
[4-(3,5-dichlorophenyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N.ClH/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10;/h1-7H,8,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTVPISDIGCIAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC(=CC(=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592108 | |
Record name | 1-(3',5'-Dichloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride | |
CAS RN |
518357-39-6 | |
Record name | [1,1′-Biphenyl]-4-methanamine, 3′,5′-dichloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518357-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3',5'-Dichloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3,5-Dichlorophenyl)benzylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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